molecular formula C20H25ClN2 B10879890 1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B10879890
M. Wt: 328.9 g/mol
InChI Key: SAENLZONYFOWOQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine is a chemical compound with the molecular formula C19H22ClN It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-(3-phenylpropyl)piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The continuous flow process is advantageous due to its scalability, efficiency, and reduced environmental impact compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential use as an anxiolytic or antipsychotic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This modulation can result in various pharmacological effects, including anxiolytic and antipsychotic properties.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)methyl]-4-(2-phenylethyl)piperazine: Similar structure but with a shorter alkyl chain, which may affect its pharmacological properties.

    1-[(4-Chlorophenyl)methyl]-4-(4-phenylbutyl)piperazine: Longer alkyl chain, potentially leading to different biological activity and receptor affinity.

    1-[(4-Chlorophenyl)methyl]-4-(3-methylphenyl)piperazine: Substitution on the phenyl ring, which can alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific structural features that confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C20H25ClN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2

InChI Key

SAENLZONYFOWOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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